4-(4-Formyl-3-methoxyphenoxy)butanoic acid

Übersicht

Beschreibung

4-(4-Formyl-3-methoxyphenoxy)butanoic acid is an organic compound with the molecular formula C12H14O5 and a molecular weight of 238.24 g/mol . It is characterized by the presence of formyl and methoxy groups, making it a valuable intermediate in organic synthesis . This compound appears as a yellowish powder and is soluble in ethanol and dimethyl sulfoxide .

Vorbereitungsmethoden

4-(4-Formyl-3-methoxyphenoxy)butanoic acid can be synthesized through a multi-step process . The synthetic route involves the following steps:

Reaction of p-hydroxybenzaldehyde with bromobutanone: Under alkaline conditions, p-hydroxybenzaldehyde reacts with bromobutanone to form the boric acid ester of p-hydroxybenzaldehyde.

Formation of the target compound: The boronic ester then reacts with bromobutanol to generate this compound.

Analyse Chemischer Reaktionen

4-(4-Formyl-3-methoxyphenoxy)butanoic acid undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

FMPB is primarily utilized as an intermediate in the synthesis of pharmaceuticals, particularly those targeting inflammatory diseases. Its structural characteristics allow for the development of compounds that can modulate biological pathways effectively.

Key Findings

- Anti-inflammatory Activity : Research indicates that derivatives of FMPB exhibit significant anti-inflammatory properties, making them potential candidates for treating conditions like arthritis and other inflammatory disorders .

- Adenosine A2A Receptor Antagonists : FMPB serves as a precursor for synthesizing compounds that act as antagonists at the adenosine A2A receptor, which is implicated in various pathological conditions including cancer and neurodegenerative diseases.

Biochemical Research

In biochemical studies, FMPB is employed in enzyme inhibition and receptor binding assays. This application aids researchers in understanding complex biological processes and developing new therapeutic strategies.

Case Study: Enzyme Inhibition

- FMPB has been used to prepare amino(benzoyl)2-furylthiazoles, which are known to inhibit specific enzymes involved in metabolic pathways. This inhibition can lead to significant therapeutic effects in diseases characterized by dysregulated metabolism .

Material Science

FMPB finds applications in the development of advanced materials, including polymers and coatings. Its functional groups allow for tailored chemical properties that enhance material performance.

Applications in Polymer Chemistry

- The compound can be utilized in creating specialty polymers that exhibit specific mechanical or thermal properties beneficial for industrial applications .

Agricultural Chemistry

In agricultural chemistry, FMPB is explored for its potential use in formulating agrochemicals such as herbicides and fungicides. The aim is to develop more effective and environmentally friendly alternatives to existing chemicals.

Research Insights

- Studies suggest that formulations containing FMPB show improved efficacy against certain pests while minimizing environmental impact .

Analytical Chemistry

FMPB is also employed as a standard in analytical methods, facilitating the accurate quantification of related compounds in various samples. This role is crucial for quality control in manufacturing processes.

Standardization Applications

- Its use as a calibration standard helps ensure consistency and reliability in analytical results across different laboratories .

Data Tables

| Application Area | Specific Uses | Key Benefits |

|---|---|---|

| Pharmaceutical Development | Synthesis of anti-inflammatory drugs | Targeting inflammatory pathways |

| Biochemical Research | Enzyme inhibition studies | Understanding metabolic dysregulation |

| Material Science | Development of specialty polymers | Enhanced mechanical and thermal properties |

| Agricultural Chemistry | Formulation of herbicides and fungicides | Increased efficacy with reduced environmental impact |

| Analytical Chemistry | Calibration standards for quantitative analysis | Consistency and reliability in results |

Wirkmechanismus

The mechanism of action of 4-(4-Formyl-3-methoxyphenoxy)butanoic acid involves its interaction with molecular targets such as adenosine A2A receptors . The compound acts as an antagonist, inhibiting the receptor’s activity and thereby modulating various physiological processes . The pathways involved include signal transduction mechanisms that regulate cellular responses to external stimuli .

Vergleich Mit ähnlichen Verbindungen

4-(4-Formyl-3-methoxyphenoxy)butanoic acid can be compared with similar compounds such as:

3-Formyl-4-methoxyphenylboronic acid: This compound also contains formyl and methoxy groups but differs in its boronic acid functionality.

4-(4’-Carboxybutyloxy)-2-methoxybenzaldehyde: Similar in structure but with a carboxybutyloxy group instead of a butanoic acid chain.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct reactivity and applications in various fields .

Biologische Aktivität

4-(4-Formyl-3-methoxyphenoxy)butanoic acid (CAS No. 309964-23-6) is a phenolic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

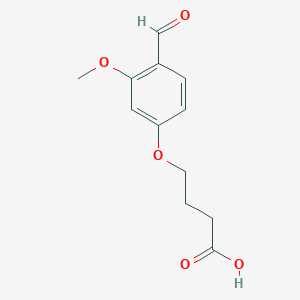

This compound has the following structural formula:

This compound features a methoxy-substituted phenol moiety linked to a butanoic acid chain, which is critical for its biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Activity : The phenolic structure allows for hydrogen atom donation, which neutralizes free radicals, thereby preventing oxidative stress in cells .

- Anti-inflammatory Effects : Similar compounds have demonstrated the ability to modulate inflammatory pathways, potentially through inhibition of pro-inflammatory cytokines .

- Antimicrobial Properties : The compound may exhibit antimicrobial activity by disrupting bacterial cell membranes or inhibiting essential metabolic pathways .

Biological Activity Data

The following table summarizes various biological activities reported for this compound and related compounds:

Case Study 1: Antioxidant Activity

A study explored the antioxidant properties of phenolic compounds similar to this compound. It was found that these compounds effectively reduced oxidative damage in cellular models, suggesting potential protective effects against diseases related to oxidative stress .

Case Study 2: Anti-inflammatory Effects

Research indicated that derivatives of this compound could significantly reduce inflammation in animal models by downregulating the expression of inflammatory markers such as TNF-alpha and IL-6. This positions it as a candidate for further development in treating inflammatory diseases .

Case Study 3: Antimicrobial Activity

A comparative study on various phenolic acids revealed that this compound exhibited notable antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism involved disruption of bacterial cell wall integrity, leading to cell lysis .

Eigenschaften

IUPAC Name |

4-(4-formyl-3-methoxyphenoxy)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O5/c1-16-11-7-10(5-4-9(11)8-13)17-6-2-3-12(14)15/h4-5,7-8H,2-3,6H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHQAFYIBBWZTOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)OCCCC(=O)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20374694 | |

| Record name | 4-(4'-Formyl-3'-methoxy)phenoxy butyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20374694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

309964-23-6 | |

| Record name | 4-(4'-Formyl-3'-methoxy)phenoxy butyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20374694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 309964-23-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary application of 4-(4-Formyl-3-methoxyphenoxy)butanoic acid in the context of the provided research?

A1: this compound (FMPB) acts as a versatile linker molecule in solid-phase synthesis of poly-L-lysine (PLL) dendrons []. Unlike traditional Rink amide or Rink acid linkers, FMPB allows for the introduction of diverse C-terminal functionalities early in the synthesis. This is achieved through its unique structure: the formyl group enables the attachment of a desired C-terminal "tail" via reductive amination, expanding the possibilities for creating multifunctional dendron scaffolds [].

Q2: What are the advantages of using FMPB compared to other linker strategies in dendron synthesis?

A2: FMPB offers several advantages over conventional linkers like Rink amide or acid:

- C-Terminal Modification: FMPB allows for the early introduction of diverse C-terminal functionalities, which is crucial for creating multifunctional dendrons []. Traditional linkers limit modification options due to their role as C-terminal protecting groups.

- Synthetic Flexibility: The "backbone amide linkage approach" using FMPB eliminates the need for additional orthogonal protecting groups, simplifying the synthetic process [].

- Structural Diversity: The versatility of FMPB in accommodating various C-terminal "tails" paves the way for synthesizing a wider range of dendron structures for diverse applications [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.